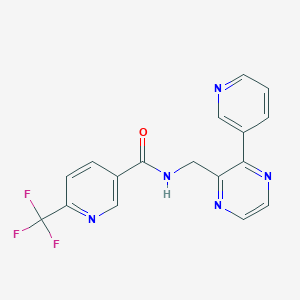

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide

Description

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a heterocyclic compound featuring a pyridine-pyrazine hybrid scaffold with a trifluoromethyl (-CF₃) substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize pharmacokinetics.

Properties

IUPAC Name |

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N5O/c18-17(19,20)14-4-3-12(9-24-14)16(26)25-10-13-15(23-7-6-22-13)11-2-1-5-21-8-11/h1-9H,10H2,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJXUSYZMIPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrazine ring followed by the introduction of the pyridine and nicotinamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to streamline the synthesis and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral pH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is in the field of oncology. Research has indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have shown that modifications on the pyridine and pyrazine rings can enhance the compound's ability to bind to cancer-related targets, leading to increased efficacy against various cancer cell lines .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against human rhinovirus, which is a significant contributor to respiratory infections. The pyridazine heterocycle present in the structure has been associated with the inhibition of viral replication by interfering with viral capsid assembly. This mechanism has been explored in several studies, demonstrating the potential of this compound as a lead for developing antiviral agents .

Neurological Applications

This compound may also play a role in neurological disorders. Research indicates that compounds with similar scaffolds exhibit neuroprotective effects and can modulate neurotransmitter systems. This suggests that further exploration could lead to new treatments for conditions such as Alzheimer's disease or Parkinson's disease, where modulation of neurotransmitter activity is crucial .

Inhibitors of Enzymatic Activity

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of phosphodiesterase enzymes, which are critical in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing cellular responses that are beneficial in various therapeutic contexts, including cardiovascular diseases and erectile dysfunction .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Various studies have focused on modifying different parts of the molecule to enhance its potency and selectivity for target receptors or enzymes. These modifications include altering substituents on the pyridine and pyrazine rings, which can significantly impact the compound's biological activity and pharmacokinetics .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of derivatives based on this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Antiviral Mechanism

Research into the antiviral properties demonstrated that compounds similar to this compound could effectively inhibit human rhinovirus replication in vitro. The mechanism was linked to interference with viral capsid formation, suggesting a novel approach for antiviral drug development .

Mechanism of Action

The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide with compounds sharing key structural motifs, such as pyridine/pyrazine cores, trifluoromethyl substituents, or nicotinamide derivatives.

GRT-12360

Structure : (S)-2-(3-fluoro-4-(methylsulfonamido)phenyl)-N-((2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)-methyl)propanamide.

- Key Similarities :

- Pyridine ring with a trifluoromethyl group at position 4.

- Methyl linker to an amide group.

- Differences: GRT-12360 includes a sulfonamide and fluoro-phenyl group, enhancing TRPV1 receptor binding specificity.

- Functional Impact :

KMS-1589

Structure : N-(2-fluoro-4-(3-((2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl)-ureido)-benzyl) methanesulfonamide.

- Key Similarities :

- Trifluoromethylpyridine core.

- Ureido linker for enhanced solubility.

- Differences: KMS-1589 incorporates a methanesulfonamide group, improving membrane permeability.

- Functional Impact :

Aminopyrazine Derivatives

Example : 5-bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine.

- Key Similarities :

- Pyrazine-pyridine hybrid structure.

- Trifluoromethyl substitution.

- Differences: The bromo-amine substituent in the aminopyrazine may limit bioavailability compared to the target compound’s nicotinamide group.

- Functional Impact: Aminopyrazines are optimized for antimalarial activity (e.g., Plasmodium falciparum inhibition), implying the target compound’s nicotinamide group could redirect its therapeutic application.

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- TRPV1 Modulation : The trifluoromethylpyridine motif in GRT-12360 and KMS-1589 suggests the target compound may also interact with TRPV1, though experimental validation is needed.

- Synthetic Challenges : highlights the complexity of synthesizing pyrazine-pyridine hybrids, which may limit the target compound’s scalability.

- Therapeutic Potential: Structural parallels to antimalarial aminopyrazines and TRPV1 antagonists position the compound as a versatile candidate for multiple indications.

Biological Activity

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial efficacy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which is known to enhance pharmacological properties by increasing lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The following table summarizes key findings related to its anticancer efficacy:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 0.079 | PARP1 inhibition | |

| A549 | 0.003 | DNA damage response | |

| HeLa | 0.050 | Apoptosis induction |

Case Study: PARP1 Inhibition

In a study investigating synthetic lethality in cancer therapy, this compound demonstrated potent inhibition of PARP1, a key enzyme involved in DNA repair mechanisms. The compound's selectivity for PARP1 over PARP2 was noted as particularly advantageous for targeting BRCA-deficient tumors, suggesting its utility in precision oncology approaches .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Research indicates that it possesses significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The following table presents findings from antimicrobial assays:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| MRSA | 0.5 µg/mL | Bactericidal |

| Escherichia coli | 1.0 µg/mL | Bacteriostatic |

| Bacillus subtilis | 0.25 µg/mL | Bactericidal |

The antimicrobial mechanism appears to involve the inhibition of phosphopantetheinyl transferases (PPTases), crucial for bacterial cell viability. This selective inhibition allows for effective bacterial growth suppression without significant cytotoxicity to human cells .

Conclusion and Future Directions

This compound represents a promising candidate in the development of novel therapeutic agents targeting both cancer and bacterial infections. Its dual activity highlights its potential as a lead compound for further optimization and clinical development.

Future research should focus on:

- In vivo studies to assess pharmacokinetics and toxicity.

- Mechanistic studies to elucidate the pathways involved in its anticancer and antimicrobial effects.

- Structure-activity relationship (SAR) analyses to refine its efficacy and selectivity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling pyridine-3-yl and pyrazine intermediates. Key steps include:

- Amide bond formation : Reacting 6-(trifluoromethyl)nicotinic acid derivatives with (3-(pyridin-3-yl)pyrazin-2-yl)methanamine under carbodiimide coupling conditions (e.g., EDCI/HOBt) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates and reaction rates .

- Yield improvement : Purification via column chromatography (silica gel, 10–30% EtOAc/hexane gradient) typically achieves >85% purity. For scale-up, recrystallization in ethanol/water mixtures reduces impurities .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm connectivity. Key signals include the pyridinyl proton at δ 8.5–9.0 ppm and trifluoromethyl carbons at δ 120–125 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Purity >95% is standard for biological assays .

- Mass Spectrometry (ESI-MS) : Accurate mass analysis confirms molecular weight (expected [M+H]⁺: ~433.1 g/mol) .

Q. What are the primary biological targets or assays for initial testing?

- Methodological Answer :

- Kinase inhibition screening : Prioritize kinases (e.g., VEGFR-2, RET) due to structural similarity to pyrazolo-pyrimidine inhibitors . Use fluorescence-based ATPase assays (Cisbio) at 10 µM compound concentration .

- Cellular cytotoxicity : Test in cancer cell lines (e.g., HCT-116, HeLa) via MTT assay. Include positive controls (e.g., doxorubicin) and monitor IC₅₀ values over 48–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs by replacing pyridin-3-yl with pyridin-4-yl or substituting trifluoromethyl with cyano groups. Assess changes in kinase inhibition potency .

- Side-chain variations : Introduce methyl or ethyl groups to the pyrazine methyl linker. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to RET kinase .

- Bioisosteric replacements : Replace the nicotinamide moiety with benzamide or sulfonamide groups. Compare solubility (logP via HPLC) and metabolic stability (microsomal assay) .

Q. How can computational modeling resolve contradictions in experimental data (e.g., variable IC₅₀ across assays)?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Run 100-ns trajectories (GROMACS) to assess conformational stability in kinase binding pockets. Correlate flexibility of the pyrazine ring with observed potency variations .

- Quantum Mechanics (QM) calculations : Calculate electrostatic potential maps (Gaussian 16) to identify electron-deficient regions influencing off-target effects (e.g., CYP450 interactions) .

- Machine Learning (ML) : Train models on public kinase inhibitor datasets (e.g., ChEMBL) to predict selectivity profiles and validate with in-house data .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

- Methodological Answer :

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Common sites include oxidation of the pyrazine methyl group .

- Deuterium incorporation : Replace vulnerable C-H bonds with C-D bonds (e.g., at the benzylic position) to slow metabolism. Synthesize using deuterated reagents (e.g., NaBD₄) .

- Prodrug design : Mask the nicotinamide as an ester (e.g., pivaloyloxymethyl) to enhance bioavailability. Hydrolyze in plasma via esterase activity .

Contradiction Analysis

Q. Why do solubility predictions (logP) conflict with experimental measurements?

- Methodological Answer :

- logP calculation refinement : Use atomic contribution methods (e.g., XLogP3) instead of fragment-based approaches. Account for hydrogen-bonding capacity of the pyridinyl group .

- Experimental validation : Perform shake-flask assays in octanol/water at pH 7.4. Compare with HPLC-derived logP (e.g., ChromLogD) .

- Co-solvent optimization : For in vitro assays, use DMSO concentrations <0.1% to avoid artificial solubility inflation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.